(2,4)-Dihydroxy-5-(2-fluoro-3-methoxyphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(2-fluoro-3-methoxyphenyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4 on the pyrimidine ring, and a 2-fluoro-3-methoxyphenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2-fluoro-3-methoxyphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-3-methoxybenzaldehyde and a suitable pyrimidine precursor.
Condensation Reaction: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with the pyrimidine precursor in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (2,4)-Dihydroxy-5-(2-fluoro-3-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
(2,4)-Dihydroxy-5-(2-fluoro-3-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(2-fluoro-3-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-(2-chloro-3-methoxyphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(2-bromo-3-methoxyphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(2-iodo-3-methoxyphenyl)pyrimidine
Comparison:
- Uniqueness: The presence of the fluorine atom in (2,4)-Dihydroxy-5-(2-fluoro-3-methoxyphenyl)pyrimidine imparts unique chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
- Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns in chemical reactions compared to its halogen-substituted counterparts.
Properties
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-8-4-2-3-6(9(8)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDNGACKHHYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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